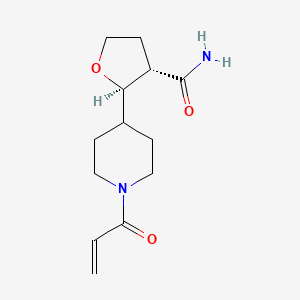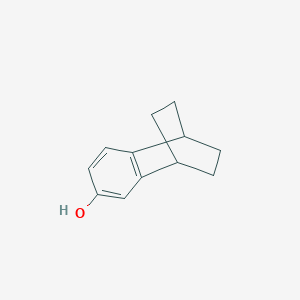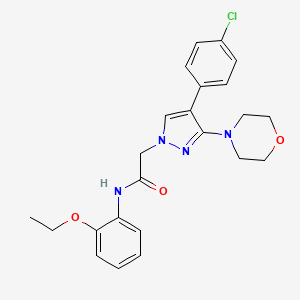![molecular formula C15H17NO2 B2373413 N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide CAS No. 2188733-62-0](/img/structure/B2373413.png)
N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide is a spirocyclic compound characterized by a unique structure where a chromene ring is fused with a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide typically involves a series of cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of spirocyclic skeletons under mild conditions, yielding the desired compound in good yields.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves scalable cyclization reactions and the use of metal-catalyzed processes. The use of photochemical protocols and metal-catalyzed cycloadditions are common in the large-scale synthesis of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Applications De Recherche Scientifique
N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, spirocyclic derivatives have been shown to act as antioxidants by scavenging reactive oxygen species and inhibiting oxidative stress . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.3] or [3.3] cyclic frameworks: These compounds share a similar spirocyclic structure but differ in the size and nature of the fused rings.
Spirocyclic oxindoles: These compounds have a spirocyclic structure with an oxindole moiety, which imparts different chemical and biological properties.
Uniqueness
N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide is unique due to its specific combination of a chromene ring and a cyclobutane ring, which provides distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-14(17)16-12-4-5-13-11(10-12)6-9-15(18-13)7-3-8-15/h2,4-5,10H,1,3,6-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINCXVLTYLJHEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC3(CCC3)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)


![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)

![N-(3-CHLOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2373336.png)
![5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2373338.png)



![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)



